molecular formula C9H16BrNO3 B13091484 Ethyl(5-bromopentanoyl)glycinate

Ethyl(5-bromopentanoyl)glycinate

Cat. No.: B13091484
M. Wt: 266.13 g/mol
InChI Key: KUDKXRRLFAYIHO-UHFFFAOYSA-N
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Description

Ethyl(5-bromopentanoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group, a bromopentanoyl moiety, and a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(5-bromopentanoyl)glycinate typically involves the reaction of glycine ethyl ester hydrochloride with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl(5-bromopentanoyl)glycinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted glycinates.

    Oxidation: Formation of 5-bromopentanoic acid derivatives.

    Reduction: Formation of 5-bromopentanol derivatives.

Scientific Research Applications

Ethyl(5-bromopentanoyl)glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in peptide synthesis.

    Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(5-bromopentanoyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the ester and glycine moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl glycinate hydrochloride: A simpler glycine derivative without the bromopentanoyl group.

    Menthol glycinates: Compounds with a menthol moiety instead of the bromopentanoyl group.

Uniqueness: Ethyl(5-bromopentanoyl)glycinate is unique due to the presence of the bromopentanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H16BrNO3

Molecular Weight

266.13 g/mol

IUPAC Name

ethyl 2-(5-bromopentanoylamino)acetate

InChI

InChI=1S/C9H16BrNO3/c1-2-14-9(13)7-11-8(12)5-3-4-6-10/h2-7H2,1H3,(H,11,12)

InChI Key

KUDKXRRLFAYIHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCCBr

Origin of Product

United States

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